The compound's International Union of Pure and Applied Chemistry name is 4-chloro-N-methylbutanamide. It is often sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the CAS number 65560-95-4. The chloro group in its structure imparts distinct reactivity patterns, particularly in nucleophilic substitution reactions.
The synthesis of 4-chloro-N-methylbutanamide typically involves the reaction between 4-chlorobutyryl chloride and methylamine. The reaction proceeds as follows:
The molecular structure of 4-chloro-N-methylbutanamide can be represented by its InChI string: InChI=1S/C5H10ClNO/c1-7-5(8)3-2-4-6/h2-4H2,1H3,(H,7,8)
.
The compound's structural characteristics suggest potential interactions with biological molecules due to its ability to form hydrogen bonds and engage in electrophilic interactions.
4-Chloro-N-methylbutanamide participates in several chemical reactions:
The mechanism of action for 4-chloro-N-methylbutanamide involves interactions with specific molecular targets within biological systems:
These interactions can lead to modifications in biological activity, making this compound relevant in pharmacological studies.
4-Chloro-N-methylbutanamide has various scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: